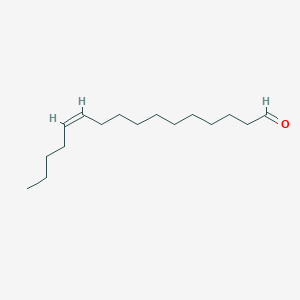

cis-11-Hexadecenal

Description

Properties

IUPAC Name |

(Z)-hexadec-11-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTITFMUKRZZEE-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032303 | |

| Record name | (Z)-11-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-28-9 | |

| Record name | (Z)-11-Hexadecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53939-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hexadecenal, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-11-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-11-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HEXADECENAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PD1I6EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Scent of Attraction: The Discovery and Role of cis-11-Hexadecenal in Helicoverpa armigera

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Helicoverpa armigera, commonly known as the cotton bollworm, is a highly destructive agricultural pest with a global distribution. Its remarkable success as a pest is partly due to its efficient reproductive strategy, which heavily relies on chemical communication. Female moths release a specific blend of volatile compounds, known as sex pheromones, to attract conspecific males for mating. A pivotal moment in understanding and managing this pest was the discovery of (Z)-11-hexadecenal (cis-11-Hexadecenal or Z11-16:Ald) as the primary and most abundant component of its sex pheromone blend. This technical guide provides an in-depth overview of the discovery, biosynthesis, and behavioral significance of this compound in H. armigera, tailored for researchers, scientists, and professionals in drug and pesticide development.

The Pheromone Blend: A Quantitative Perspective

The female sex pheromone of Helicoverpa armigera is not a single compound but a precise blend of several aldehydes. While this compound is the major component, its activity is significantly modulated by the presence of other compounds, most notably (Z)-9-hexadecenal (Z9-16:Ald). The precise ratio of these components is crucial for optimal male attraction.

| Pheromone Component | Chemical Formula | Typical Percentage in Gland Extract | Role |

| (Z)-11-Hexadecenal (this compound) | C16H30O | ~97% [1] | Major Attractant [2] |

| (Z)-9-Hexadecenal | C16H30O | ~3%[1] | Minor Component, Synergist |

| (Z)-9-Tetradecenal | C14H26O | Trace amounts | Agonist at low concentrations, antagonist at high concentrations[3][4] |

| (Z)-11-Hexadecenol | C16H32O | Variable | Pheromone antagonist[3] |

| Hexadecanal | C16H32O | Trace amounts | - |

Biosynthesis of this compound: A Complex Signaling Pathway

The production of this compound in the pheromone glands of female H. armigera is a tightly regulated process involving a cascade of enzymatic reactions. The biosynthesis is initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers a signaling cascade leading to the synthesis of the final pheromone components.

The biosynthetic pathway starts from acetyl-CoA, a central metabolite derived from glycolysis. Key enzymes such as Hexokinase (HK) and Pyruvate Kinase (PYK) play crucial roles in regulating the flux of precursors into the fatty acid synthesis pathway.[5][6][7] Palmitic acid, a 16-carbon saturated fatty acid, is the primary precursor. A specific Δ11-desaturase then introduces a double bond at the 11th position, followed by reduction and terminal oxidation to yield this compound.[2]

Experimental Protocols: A Guide to Key Methodologies

The discovery and characterization of this compound in H. armigera have been made possible through a combination of sophisticated analytical and behavioral assays.

Pheromone Gland Extraction and GC-MS Analysis

Objective: To identify and quantify the components of the female sex pheromone blend.

Protocol:

-

Pheromone Gland Excision: Female moths, typically 2-3 days old, are selected during their scotophase (dark period) when pheromone production is at its peak. The intersegmental membrane between the 8th and 9th abdominal segments, containing the pheromone gland, is carefully excised.

-

Extraction: The excised glands are immediately submerged in a small volume (e.g., 50 µL) of a non-polar solvent such as hexane for a defined period (e.g., 30 minutes) to extract the volatile pheromone components.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The hexane extract is then analyzed by GC-MS.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 10 minutes.

-

Injector: Splitless injection is typically used to maximize the transfer of analytes to the column.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 550.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.

-

-

Electroantennography (EAG)

Objective: To measure the electrical response of the male antenna to specific volatile compounds, indicating their detection by olfactory receptor neurons.

Protocol:

-

Antenna Preparation: An antenna is carefully excised from a male moth. The tip and base of the antenna are placed in contact with two electrodes.

-

Electrodes: Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are commonly used to ensure electrical contact without damaging the antenna.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test compound is injected into this air stream for a short duration (e.g., 0.5 seconds).

-

Signal Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the depolarization is taken as the measure of the antennal response.

-

Data Analysis: The responses to different compounds and concentrations are compared to determine which are most stimulating to the male moth.

| Stimulus | Mean EAG Response (mV) ± SE (n=4) |

| Hexane (Control) | 0.12 ± 0.03 |

| (Z)-11-Hexadecenal (97.5% pure) | 1.25 ± 0.15 |

| (Z)-9-Hexadecenal (>99.9% pure) | 0.85 ± 0.10 |

| (Z)-11-Hexadecenal + (Z)-9-Hexadecenal (97:3) | 1.45 ± 0.20 |

| (Z)-10-Hexadecenal + (Z)-9-Hexadecenal | 1.38 ± 0.18 |

| (Z)-12-Hexadecenal + (Z)-9-Hexadecenal | 0.65 ± 0.08 |

| (Z)-13-Hexadecenal + (Z)-9-Hexadecenal | 0.45 ± 0.05 |

| Note: Data are illustrative and compiled from typical findings in EAG studies.[8] |

Wind Tunnel Bioassays

Objective: To observe and quantify the behavioral responses of male moths to pheromone stimuli in a controlled environment that simulates natural conditions.

Protocol:

-

Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light intensity is used.

-

Pheromone Source: A synthetic blend of the pheromone components in the desired ratio and concentration is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

-

Male Moth Release: Male moths, pre-conditioned to the tunnel environment, are released at the downwind end.

-

Behavioral Observation: The flight behavior of the males is recorded and scored based on a sequence of stereotypical responses:

-

Activation: Wing fanning and taking flight.

-

Oriented Flight: Flying upwind towards the pheromone source.

-

Zig-zagging Flight: Characteristic flight pattern within the pheromone plume.

-

Source Contact: Landing on or near the pheromone source.

-

-

Data Analysis: The percentage of males exhibiting each behavior is calculated to determine the attractiveness and behavioral efficacy of the tested pheromone blend.

| Pheromone Blend | % Take Flight | % Oriented Flight | % Source Contact |

| Control (Solvent only) | 10 | 2 | 0 |

| (Z)-11-Hexadecenal alone | 75 | 50 | 20 |

| (Z)-11-Hexadecenal + (Z)-9-Hexadecenal (97:3) | 95 | 85 | 70 |

| (Z)-11-Hexadecenal + (Z)-9-Hexadecenal (90:10) | 90 | 80 | 65 |

| Note: Data are illustrative and represent typical outcomes of wind tunnel assays.[4] |

Applications in Pest Management and Drug Development

A thorough understanding of the role of this compound in H. armigera has direct applications in the development of novel and sustainable pest management strategies.

-

Mating Disruption: Saturating an area with synthetic this compound and its key synergists can confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.[9]

-

Mass Trapping: Traps baited with lures containing an optimized blend of the synthetic pheromone can be used to capture large numbers of male moths, reducing the mating population.[10]

-

Monitoring: Pheromone-baited traps are invaluable tools for monitoring the presence and population density of H. armigera, allowing for timely and targeted application of control measures.[1]

For drug and pesticide development professionals, the enzymes in the pheromone biosynthesis pathway, such as the specific desaturases and reductases, represent potential targets for the development of highly specific insecticides that would disrupt the reproductive cycle of H. armigera with minimal impact on non-target organisms.

Conclusion

The discovery and elucidation of the role of this compound in Helicoverpa armigera is a landmark in chemical ecology and integrated pest management. The detailed understanding of its biosynthesis, the precise composition of the pheromone blend, and the behavioral responses it elicits in males provide a solid foundation for the development of effective and environmentally benign pest control strategies. Future research may focus on further dissecting the neural mechanisms of pheromone perception and exploring the potential for gene-editing technologies to disrupt pheromone production or reception in this globally significant pest.

References

- 1. Factors Affecting Adult Captures of the Cotton Bollworm, Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae) in Pheromone-Baited Traps [mdpi.com]

- 2. Comparative study of sex pheromone composition and biosynthesis in Helicoverpa armigera, H. assulta and their hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Hexokinase Is Required for Sex Pheromone Biosynthesis in Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pyruvate Kinase Is Required for Sex Pheromone Biosynthesis in Helicoverpa armigera [frontiersin.org]

- 7. Hexokinase Is Required for Sex Pheromone Biosynthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Biosynthesis Pathway of cis-11-Hexadecenal in Moths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moths, belonging to the order Lepidoptera, utilize a sophisticated system of chemical communication for mating, with female moths releasing species-specific sex pheromones to attract males. A common component of these pheromone blends is cis-11-Hexadecenal, a C16 aldehyde. The biosynthesis of this molecule is a highly regulated and specific enzymatic cascade, primarily occurring in the pheromone glands of female moths. Understanding this pathway is crucial for the development of novel and environmentally benign pest management strategies that disrupt insect communication, as well as for potential applications in biocatalysis and the synthesis of fine chemicals. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the key enzymes, their quantitative characteristics, and the experimental protocols used for their study.

Core Biosynthesis Pathway

The biosynthesis of this compound in moths is a multi-step enzymatic process that begins with a common fatty acid precursor, palmitic acid. The pathway involves a series of modifications including desaturation, reduction, and oxidation to produce the final aldehyde pheromone.

The key enzymatic steps are:

-

Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of palmitoyl-CoA, a saturated 16-carbon fatty acyl-CoA, from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS).[1] This is a fundamental metabolic process providing the basic carbon skeleton for the pheromone.

-

Desaturation: A crucial step for introducing the characteristic double bond is catalyzed by a Δ11-desaturase . This enzyme specifically introduces a cis double bond between carbons 11 and 12 of the palmitoyl-CoA chain, yielding (Z)-11-hexadecenoyl-CoA.[2][3] The regio- and stereospecificity of this desaturase is a key determinant of the final pheromone structure.

-

Reduction: The resulting (Z)-11-hexadecenoyl-CoA is then reduced to the corresponding alcohol, (Z)-11-hexadecen-1-ol, by a pheromone-gland-specific fatty acyl reductase (pgFAR) .[4][5][6][7][8] These reductases often exhibit high substrate specificity, contributing to the precise composition of the pheromone blend.[4][7]

-

Oxidation: In the final step, the fatty alcohol, (Z)-11-hexadecen-1-ol, is oxidized to the aldehyde, this compound, by an aldehyde oxidase or a similar alcohol dehydrogenase.[9][10][11][12] This terminal oxidation step completes the biosynthesis of the active pheromone component.

Quantitative Data on Key Enzymes

The efficiency and specificity of the biosynthetic pathway are determined by the kinetic properties and substrate preferences of the involved enzymes. The following tables summarize the available quantitative data for the key enzyme classes.

| Enzyme Class | Enzyme Name/Source | Substrate | Apparent K_m_ | V_max_ | Reference |

| Aldehyde Oxidase | BmAOX5 (Bombyx mori) | Benzaldehyde | 1.745 mmol/liter | 21 mU | [10][12] |

| Aldehyde Oxidase | AOX (Manduca sexta) | Bombykal ((E,E)-10,12-hexadecadienal) | 5 µM | Not Reported | [9] |

| Aldehyde Oxidase | AOX (Manduca sexta) | Benzaldehyde | 255 µM | Not Reported | [9] |

Table 1: Kinetic Parameters of Aldehyde Oxidases in Moths.

| Enzyme Class | Enzyme Name/Source | Substrate(s) | Relative Activity/Specificity | Reference |

| Δ11-Desaturase | Argyrotaenia velutinana | Myristoyl-CoA (C14) | High activity, produces a 3:2 Z/E ratio of isomers. No activity with C16 and C18 precursors. | [2] |

| Δ11-Desaturase | Spodoptera littoralis | Palmitoyl-CoA (C16) | High activity, produces a mixture of (Z)-11-hexadecenoic and (E)-11-tetradecenoic acids. | [13] |

| Fatty Acyl Reductase | pgFAR (Spodoptera exigua) | C14 acyls | Semi-selective for C14 acyls. | [4] |

| Fatty Acyl Reductase | pgFAR (Spodoptera exigua) | C16 acyls | Highly selective for C16 acyls. | [4] |

| Fatty Acyl Reductase | pgFAR (Ostrinia nubilalis) | (Z)-11-tetradecenoyl-CoA | High specificity of the 'Z-allele' enzyme. | [7] |

| Fatty Acyl Reductase | pgFAR (Ostrinia nubilalis) | (E)-11-tetradecenoyl-CoA | High specificity of the 'E-allele' enzyme. | [7] |

Table 2: Substrate Specificity of Desaturases and Fatty Acyl Reductases in Moths.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate genes (e.g., desaturases, reductases) by expressing them in yeast and analyzing the resulting fatty acid or fatty alcohol profiles.

1. Vector Construction: a. Amplify the full-length open reading frame (ORF) of the candidate gene from pheromone gland cDNA using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a yeast expression vector (e.g., pYES2/NT C) under the control of an inducible promoter (e.g., GAL1). c. Verify the construct by sequencing.

2. Yeast Transformation: a. Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method. b. Select for transformants on appropriate synthetic complete medium lacking the auxotrophic marker of the vector (e.g., uracil).

3. Protein Expression and Substrate Feeding: a. Grow a starter culture of the transformed yeast overnight in selective medium containing glucose. b. Inoculate the expression medium (selective medium with galactose instead of glucose) with the starter culture to an OD600 of 0.4. c. For reductase assays, supplement the medium with the relevant fatty acid precursor (e.g., (Z)-11-hexadecenoic acid) to a final concentration of 0.5 mM. For desaturase assays, endogenous yeast fatty acids serve as substrates. d. Induce protein expression by incubating the culture at 30°C with shaking for 48-72 hours.

4. Lipid Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. For fatty acid analysis (desaturase assay), perform acid-catalyzed methanolysis of the total lipids to convert fatty acids to fatty acid methyl esters (FAMEs). c. For fatty alcohol analysis (reductase assay), extract the total lipids with an organic solvent (e.g., hexane/diethyl ether). d. Analyze the FAMEs or fatty alcohol extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: In Vitro Aldehyde Oxidase Activity Assay

This protocol measures the activity of aldehyde oxidase in moth pheromone gland extracts.

1. Enzyme Preparation: a. Dissect pheromone glands from female moths and homogenize them in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing protease inhibitors. b. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract. c. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Activity Assay: a. Prepare a reaction mixture containing the enzyme extract, a buffer, and an electron acceptor such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). b. Initiate the reaction by adding the aldehyde substrate (e.g., this compound or a model substrate like benzaldehyde). c. Incubate the reaction at a controlled temperature (e.g., 30°C). d. The reduction of MTT by the electrons generated from aldehyde oxidation results in the formation of a colored formazan product. e. Stop the reaction at various time points and measure the absorbance of the formazan product at its maximum absorbance wavelength (e.g., 570 nm). f. Calculate the enzyme activity based on the rate of formazan formation.

3. Kinetic Analysis: a. Perform the activity assay with varying concentrations of the aldehyde substrate. b. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones

This protocol outlines the general procedure for the analysis of moth pheromone components.

1. Sample Preparation: a. Pheromone Gland Extraction: Dissect the pheromone gland and extract it with a small volume of a non-polar solvent like hexane for 30 minutes. b. Headspace Solid-Phase Microextraction (SPME): For volatile collection from living moths, place the insect in a sealed vial and expose an SPME fiber to the headspace for a defined period.

2. GC-MS Conditions: a. Injector: Use a splitless or pulsed splitless injection mode. Set the injector temperature to a value that ensures rapid volatilization of the analytes without degradation (e.g., 250°C). b. Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating fatty acid derivatives. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness. c. Oven Temperature Program: Start at a low initial temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). d. Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min). e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

3. Data Analysis: a. Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards. b. Quantify the components by integrating the peak areas and comparing them to a standard curve generated with known amounts of the standards.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between the different components of the biosynthetic pathway and the experimental procedures used to study them can provide a clearer understanding of the overall process.

Caption: Biosynthesis pathway of this compound in moths.

Caption: Experimental workflow for gene functional characterization.

Conclusion

The biosynthesis of this compound in moths is a well-defined pathway involving a specific set of enzymes that modify a common fatty acid precursor. The Δ11-desaturase, fatty acyl reductase, and aldehyde oxidase are the key players that determine the final structure and stereochemistry of the pheromone. While the general pathway is understood, further research is needed to fully elucidate the kinetic parameters of all the involved enzymes and their regulation. The methodologies outlined in this guide provide a framework for the continued investigation of this and other insect pheromone biosynthetic pathways, which will be instrumental in developing targeted and sustainable pest control strategies and for harnessing these enzymatic pathways for biotechnological applications.

References

- 1. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allelic variation in a fatty-acyl reductase gene causes divergence in moth sex pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A pheromone-degrading aldehyde oxidase in the antennae of the moth Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Aldehyde Oxidase 5 in the Pheromone Gland of the Silkworm (Lepidoptera: Bombycidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Cornerstone of Communication: A Technical Guide to cis-11-Hexadecenal in Insect Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect communication, semiochemicals orchestrate a symphony of behaviors essential for survival and reproduction. Among these, pheromones stand out as powerful mediators of intraspecific interactions. This technical guide delves into the core of one such critical molecule: cis-11-Hexadecenal (Z11-16:Ald). A C16 aldehyde, this compound is a major component of the female-produced sex pheromone in a multitude of lepidopteran species, playing a pivotal role in mate location and courtship.[1][2][3] Its potent activity and species-specificity have made it a focal point for research in chemical ecology and a valuable tool in the development of sustainable pest management strategies.[4][5] This document provides an in-depth exploration of the biosynthesis, perception, and behavioral effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Biosynthesis of this compound

The production of this compound within the pheromone glands of female moths is a highly regulated enzymatic process derived from fatty acid metabolism. The biosynthetic pathway typically commences with a common C16 saturated fatty acid, palmitic acid (hexadecanoic acid).[6]

A key enzymatic step is the introduction of a cis double bond at the 11th carbon position of the fatty acyl precursor. This is catalyzed by a specific fatty acyl-CoA desaturase, a Δ11-desaturase.[7] Following desaturation, the resulting (Z)-11-hexadecenoic acid is then subjected to a reduction process. A fatty acyl reductase (FAR) enzyme converts the fatty acyl precursor into the corresponding alcohol, (Z)-11-hexadecen-1-ol.[7] The final step in the biosynthesis of this compound is the oxidation of this alcohol, a reaction mediated by an alcohol oxidase or dehydrogenase.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. 11-hexadecenal [sitem.herts.ac.uk]

- 3. 11-Hexadecenal, (11Z)- | C16H30O | CID 5364495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. insectscience.co.za [insectscience.co.za]

- 6. researchgate.net [researchgate.net]

- 7. pp1.eppo.int [pp1.eppo.int]

Mechanism of action of cis-11-Hexadecenal in olfaction

An In-depth Technical Guide to the Olfactory Mechanism of Action of cis-11-Hexadecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a long-chain fatty aldehyde, is a critical semiochemical, acting as the primary sex pheromone component for numerous lepidopteran species, including the major agricultural pests Helicoverpa armigera and Helicoverpa zea[1][2][3][4]. The detection of this molecule by male moths is a process of extraordinary sensitivity and specificity, governed by a sophisticated multi-protein olfactory system. This guide elucidates the molecular mechanism of action of this compound, from its initial capture in the periphery to the generation of a neuronal signal. It details the key protein players, the signal transduction cascade, quantitative biophysical data, and the experimental protocols used to investigate this system. This information is crucial for professionals aiming to develop novel, targeted pest management strategies by disrupting olfactory-mediated behaviors.

The Peripheral Olfactory Mechanism: A Multi-Stage Process

The olfactory journey of a this compound molecule begins when it enters the pores of specialized hair-like structures on the male moth's antenna, known as sensilla trichodea[1]. Within these sensilla, a series of proteins work in concert to ensure the hydrophobic pheromone reaches its cognate receptor on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

Pheromone-Binding Proteins (PBPs): The Soluble Carriers

Upon entering the aqueous environment of the sensillum lymph, the hydrophobic this compound molecule is encapsulated by a Pheromone-Binding Protein (PBP)[1]. In Helicoverpa armigera, two PBPs, HarmPBP1 and HarmPBP2, are colocalized in the sensilla that house the ORNs specific to this compound and are known to contribute significantly to olfactory sensitivity[1][5]. These proteins solubilize the pheromone, protect it from enzymatic degradation, and transport it to the neuronal membrane[6].

Sensory Neuron Membrane Protein 1 (SNMP1): The Co-Receptor

At the dendritic membrane, the PBP-pheromone complex is thought to interact with Sensory Neuron Membrane Protein 1 (SNMP1), a CD36-family transmembrane protein[7]. SNMP1 is critical for the sensitive detection of long-chain pheromones like this compound. It is hypothesized to facilitate the release of the pheromone from the PBP and its subsequent loading onto the olfactory receptor[8]. Studies in Heliothis virescens have shown that the presence of SNMP1 can increase the sensitivity of the cognate receptor to (Z)-11-hexadecenal by as much as 1000-fold. SNMP1 is also essential for the rapid activation and termination kinetics of the pheromone response, which is crucial for tracking a pheromone plume in flight[9][10].

The Olfactory Receptor Complex: A Ligand-Gated Ion Channel

The definitive recognition of this compound occurs at a heteromeric receptor complex embedded in the ORN membrane. This complex is composed of two distinct proteins:

-

A specific Odorant Receptor (ORx): This protein provides the ligand-binding specificity. For this compound in H. armigera, the specific receptor is HarmOR13[7][11].

-

The Odorant Receptor Co-receptor (Orco): A highly conserved and essential partner protein that is co-expressed in nearly all insect ORNs.

Unlike vertebrate olfactory receptors which are G-protein coupled receptors (GPCRs), the insect ORx/Orco complex functions as a ligand-gated, non-selective cation channel[7]. The binding of this compound to HarmOR13 induces a conformational change in the complex, opening the channel and allowing an influx of cations (e.g., Na⁺, K⁺, Ca²⁺), which depolarizes the neuron.

Signal Transduction Pathway

The primary mechanism for this compound signal transduction is considered to be ionotropic . The binding of the ligand directly gates the ORx/Orco ion channel, leading to a rapid depolarization of the ORN. This depolarization, if it surpasses a threshold, generates action potentials that are transmitted to the antennal lobe of the brain[8].

While the ionotropic model is widely accepted for the primary signaling event, some evidence suggests a potential modulatory role for metabotropic pathways involving G-proteins (specifically Gαq) and second messengers like inositol trisphosphate (IP3)[8]. This secondary pathway might be involved in signal amplification or adaptation, but the direct, rapid ion channel gating is the core of the initial signal generation[8][12].

References

- 1. Contribution of odorant binding proteins to olfactory detection of (Z)-11-hexadecenal in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Insights into the Ligand-Binding and -Releasing Mechanism of Helicoverpa armigera Pheromone-Binding Protein PBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Specificity of Sex Pheromone Receptors in the Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific binding of activated Vip3Aa10 to Helicoverpa armigera brush border membrane vesicles results in pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling a Chemical Signal: A Technical Guide to the Identification of cis-11-Hexadecenal in New Insect Species

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and pathways involved in the identification of the critical insect pheromone, cis-11-Hexadecenal.

This technical guide provides an in-depth overview of the core techniques and underlying biological pathways associated with the identification of this compound, a widespread and significant sex pheromone in numerous insect species. The methodologies detailed herein are foundational for entomological research, pest management strategies, and the development of novel semiochemical-based products.

Quantitative Analysis of this compound in Known Insect Species

While the focus of this guide is on the identification in new insect species, the following table summarizes quantitative data from well-documented species. This serves as a crucial reference point for researchers, offering expected ranges and relative proportions of this compound in pheromone blends.

| Insect Species | Common Name | Role of this compound | Quantity/Proportion | Analytical Method |

| Helicoverpa zea | Corn Earworm | Major pheromone component | ~92-97% of the blend | GC-MS |

| Heliothis virescens | Tobacco Budworm | Major pheromone component | 60.0% of volatile blend | GC-MS |

| Heliothis maritima adaucta | Flax Budworm | Major pheromone component | ~18.1 ng per female | GC-MS |

| Plutella xylostella | Diamondback Moth | Pheromone component | - | GC-MS |

| Helicoverpa armigera | Cotton Bollworm | Major pheromone component | Ratio with (Z)-9-hexadecenal is 100:2.1 | GC-MS |

Note: The term "new insect species" is prospective. The data presented is from established research on known species and provides a baseline for future investigations.

Experimental Protocols

The identification of this compound in a new insect species necessitates a multi-faceted approach, combining chemical analysis with physiological and behavioral assays. The following are detailed protocols for the key experiments.

Pheromone Gland Extraction

Objective: To extract the pheromone components from the insect's pheromone gland for subsequent chemical analysis.

Materials:

-

Virgin female insects (timed for peak pheromone production, typically during scotophase)

-

Dissecting microscope

-

Fine-tipped forceps and scissors

-

Glass vials (2 mL) with PTFE-lined caps

-

Hexane (HPLC grade)

-

Glass Pasteur pipettes

Procedure:

-

Anesthetize a virgin female insect by cooling it on ice.

-

Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.

-

Immediately place the dissected gland into a glass vial containing a small volume of hexane (e.g., 50 µL).

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully transfer the hexane extract to a clean vial using a glass Pasteur pipette, avoiding any tissue debris.

-

The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the chemical components of the pheromone extract.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., non-polar or mid-polar capillary column)

-

Helium carrier gas

-

Syringe for injection

-

Pheromone extract

-

Synthetic standard of this compound

Procedure:

-

Inject a small volume (e.g., 1 µL) of the hexane extract into the GC inlet.

-

The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and interaction with the column's stationary phase.

-

As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each compound.

-

The retention time and mass spectrum of the unknown compound in the extract are compared to those of a synthetic this compound standard for positive identification.

-

Quantification can be achieved by comparing the peak area of the identified compound to a calibration curve generated from known concentrations of the synthetic standard.

Electroantennography (EAG)

Objective: To measure the electrical response of a male insect's antenna to the pheromone components, confirming their biological activity.

Materials:

-

Male insect antenna

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution (e.g., insect Ringer's solution)

-

AC/DC amplifier

-

Data acquisition system

-

Odor delivery system (puffing purified air over a stimulus source)

-

Pheromone extract or synthetic compounds

Procedure:

-

Excise an antenna from a male insect.

-

Mount the antenna between two glass capillary electrodes filled with saline solution using micromanipulators. The recording electrode is placed at the tip, and the reference electrode at the base.

-

A continuous stream of purified air is passed over the antenna.

-

A puff of air carrying the odorant (e.g., the pheromone extract or a synthetic compound) is introduced into the continuous airstream.

-

The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

A significant EAG response to a specific compound indicates that the antenna's olfactory sensory neurons detect it.

Behavioral Assays (Wind Tunnel)

Objective: To observe the behavioral response of male insects to the identified pheromone components, confirming their role in mate attraction.

Materials:

-

Wind tunnel with controlled airflow, light, and temperature

-

Odor source (e.g., a rubber septum impregnated with the pheromone blend)

-

Release platform for the male insects

-

Video recording equipment

Procedure:

-

Place the odor source at the upwind end of the wind tunnel.

-

Introduce a male insect onto the release platform at the downwind end.

-

Observe and record the male's behavior, including taking flight, upwind flight in a zigzagging pattern, and contact with the odor source.

-

A positive behavioral response, culminating in locating the odor source, confirms the function of the pheromone blend in mate attraction.[1]

Visualizing the Processes

To better illustrate the interconnectedness of these experimental procedures and the underlying biological pathways, the following diagrams are provided.

Caption: Experimental workflow for the identification of this compound.

Caption: Simplified biosynthesis pathway of this compound in moths.

Caption: Generalized olfactory signaling pathway for this compound.

References

The Evolutionary Significance of cis-11-Hexadecenal as a Sex Pheromone: An In-depth Technical Guide

Abstract

Sex pheromones are critical mediators of reproductive behavior in a vast number of insect species, particularly within the order Lepidoptera. Among the myriad of identified pheromone components, cis-11-Hexadecenal (Z11-16:Ald) stands out as a widespread and evolutionarily significant molecule. This technical guide provides a comprehensive analysis of the core evolutionary aspects of Z11-16:Ald, detailing its biosynthesis, the intricacies of its perception by the insect olfactory system, and its pivotal role in establishing and maintaining reproductive isolation, ultimately driving speciation. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and providing visual representations of critical pathways and processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Chemical communication is a fundamental modality in the animal kingdom, and among insects, it has reached a remarkable level of sophistication. Sex pheromones, chemical signals released by one individual to attract a mate of the same species, are a cornerstone of reproductive success in many insect orders.[1] this compound (Z11-16:Ald) is a common C16 aldehyde pheromone component utilized by a multitude of moth species, often as the major constituent of their species-specific blend.[2][3] The prevalence and conserved nature of this molecule across diverse lineages underscore its deep evolutionary roots and functional importance.

The evolutionary trajectory of a pheromone like Z11-16:Ald is a fascinating interplay between the biochemical pathways of the sender and the neurosensory perception of the receiver.[4] Subtle shifts in the pheromone blend, often driven by genetic mutations in biosynthetic enzymes, can lead to reproductive isolation and, over time, the formation of new species.[5][6] Understanding the evolutionary significance of Z11-16:Ald, therefore, provides a window into the mechanisms of insect speciation and offers potential avenues for the development of species-specific pest management strategies.

This guide will delve into the molecular genetics of Z11-16:Ald biosynthesis, the sophisticated mechanisms of its detection and processing by the male antenna, and its ultimate impact on reproductive behavior and evolutionary divergence.

Biosynthesis of this compound

The biosynthesis of Z11-16:Ald, like most Type I moth pheromones, originates from fatty acid metabolism.[7][8] The process begins with a common C16 saturated fatty acid, palmitic acid, and involves a series of enzymatic modifications, primarily desaturation and reduction, to produce the final aldehyde.

The key enzymatic step in the production of Z11-16:Ald is the introduction of a double bond at the 11th carbon position of a palmitoyl-CoA precursor. This reaction is catalyzed by a specific class of enzymes known as Δ11-desaturases .[2] These enzymes exhibit remarkable specificity, ensuring the correct position and cis configuration of the double bond, which are critical for biological activity. Following desaturation, the resulting (Z)-11-hexadecenoic acid is reduced to the corresponding alcohol, (Z)-11-hexadecenol, and subsequently oxidized to the final aldehyde product, this compound.[8]

Mutations in the genes encoding these desaturase enzymes are a primary source of variation in pheromone blends.[5][9] A change in the substrate specificity or regioselectivity of a desaturase can lead to the production of novel pheromone components, altering the chemical signature of the female and potentially leading to reproductive isolation.[10]

Key Enzymes in the Biosynthetic Pathway

| Enzyme Class | Function | Substrate | Product |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (16:CoA) |

| Δ11-Desaturase | Introduces a cis double bond at the 11th position | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA |

| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl-CoA to an alcohol | (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecenol |

| Alcohol Dehydrogenase/Oxidase | Oxidizes the alcohol to an aldehyde | (Z)-11-Hexadecenol | This compound |

Perception of this compound

The detection of Z11-16:Ald by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons (OSNs) housed within long hair-like structures called sensilla trichodea on the antennae.[11] The perception of this pheromone involves a cascade of molecular events, from the initial binding of the molecule to its final processing in the brain.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle. Within the lymph, Pheromone Binding Proteins (PBPs) are thought to solubilize the hydrophobic pheromone and transport it to the dendritic membrane of the OSN.[12][13] There, Z11-16:Ald binds to a specific Olfactory Receptor (OR) , a seven-transmembrane domain protein that forms a ligand-gated ion channel along with a highly conserved co-receptor, Orco .[14]

The binding of Z11-16:Ald to its specific OR triggers the opening of the ion channel, leading to a depolarization of the OSN membrane and the generation of action potentials. These electrical signals are then transmitted along the axon of the OSN to the antennal lobe of the brain, where they are processed in specific regions called glomeruli. The pattern of glomerular activation provides the neural basis for pheromone recognition and the initiation of upwind flight behavior towards the female.

Quantitative Behavioral and Electrophysiological Responses to this compound

The following table summarizes representative quantitative data on the behavioral and electrophysiological responses of various moth species to this compound.

| Species | Response Type | Stimulus Dose | Response Magnitude | Reference |

| Helicoverpa zea | Electroantennogram (EAG) | 10 µg | 1.2 ± 0.2 mV | [15] |

| Heliothis virescens | Single Sensillum Recording (SSR) | 1 µg | ~100 spikes/s | [11] |

| Ostrinia nubilalis | Wind Tunnel Flight Attraction | 100 ng | 75% upwind flight | [15] |

| Mythimna separata | Electroantennogram (EAG) | 100 μg/μL | ~1.5 mV | [11] |

| Helicoverpa armigera | Wind Tunnel Attraction | Not specified | Significant attraction | [16] |

Role in Reproductive Isolation and Speciation

The specificity of the pheromone communication channel is a powerful mechanism for reproductive isolation.[6] Because mating success depends on the precise recognition of the conspecific pheromone blend, any significant deviation in the signal can lead to a breakdown in communication and prevent interbreeding between populations.

The evolution of new species is often accompanied by shifts in their sex pheromone communication systems.[1][4] A mutation in a desaturase gene, for instance, can lead to the production of a novel pheromone component.[5][10] If a corresponding change in the male's olfactory receptors allows for the detection of and preference for this new blend, a new, reproductively isolated population can emerge.[6] This process of co-evolution between the female signal and the male response is a key driver of speciation in many moth species.

The "birth-and-death" model of gene evolution has been proposed to explain the diversity of desaturase genes involved in pheromone biosynthesis.[5] This model suggests that new genes arise through duplication, and then either diverge to acquire new functions (neofunctionalization), become non-functional (pseudogenization), or are lost from the genome. This dynamic process provides the genetic raw material for the evolution of novel pheromone blends and the subsequent divergence of species.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Gland Extracts

This protocol outlines the extraction and analysis of pheromones from female insect glands.

-

Gland Dissection: Carefully dissect the pheromone gland from a virgin female moth under a stereomicroscope.

-

Extraction: Immediately place the dissected gland into a vial containing 50 µL of high-purity hexane. Allow the extraction to proceed for 30 minutes at room temperature.

-

Sample Preparation: Transfer the hexane extract to a clean vial. An internal standard can be added at this stage for quantification.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.

-

-

Data Analysis: Identify pheromone components by comparing their mass spectra and retention times to those of authentic standards.[17]

Electroantennogram (EAG) Recording

This protocol describes the measurement of the overall electrical response of an insect antenna to an odorant.

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two glass capillary electrodes filled with a saline solution.

-

Electrode Placement: Place the reference electrode at the base of the antenna and the recording electrode at the tip.

-

Stimulus Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna. Puffs of air containing a known concentration of Z11-16:Ald are introduced into this airstream.

-

Signal Amplification and Recording: The potential difference between the electrodes is amplified and recorded using a specialized software.

-

Data Analysis: The amplitude of the negative voltage deflection in response to the stimulus is measured as the EAG response.[18][19]

Wind Tunnel Bioassay

This protocol assesses the behavioral response of male moths to a pheromone source.[20][21]

-

Wind Tunnel Setup: Use a glass or acrylic wind tunnel with a controlled airflow (e.g., 30 cm/s), temperature, and light intensity.

-

Pheromone Source: Place a rubber septum or filter paper loaded with a specific amount of Z11-16:Ald at the upwind end of the tunnel.

-

Insect Release: Release individual male moths onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: Record the flight behavior of each moth, noting key events such as taking flight, upwind oriented flight, and contact with the pheromone source.

-

Data Analysis: Calculate the percentage of moths exhibiting each behavioral event to determine the attractiveness of the pheromone stimulus.[22]

Visualizations

Signaling Pathway

Caption: Putative signaling pathway for this compound perception.

Experimental Workflow

Caption: Integrated workflow for pheromone research.

Logical Relationships in Speciation

Caption: Evolutionary pathway from pheromone variation to speciation.

Conclusion

This compound serves as a model molecule for understanding the intricate evolutionary dynamics of chemical communication in insects. Its biosynthesis, perception, and role in reproductive isolation highlight the tightly co-evolved relationship between sender and receiver. The genetic plasticity of the biosynthetic pathways, particularly the desaturase enzymes, provides the raw material for the evolution of novel signals, while the specificity of the olfactory system acts as a selective filter, driving the divergence of populations and the formation of new species. A thorough understanding of these processes, facilitated by the experimental approaches detailed in this guide, is not only of fundamental scientific interest but also holds significant promise for the development of innovative and environmentally benign pest management strategies. By targeting the highly specific pheromone communication channels, it is possible to disrupt mating and control pest populations with minimal impact on non-target organisms. Further research into the molecular intricacies of pheromone evolution will undoubtedly continue to yield valuable insights into the processes that shape biodiversity and provide novel tools for its management.

References

- 1. Item - The evolution of sex pheromone composition in moths - Deakin University - Figshare [dro.deakin.edu.au]

- 2. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolutionary shifts in pheromone receptors contribute to speciation in four Helicoverpa species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ockenfels-syntech.com [ockenfels-syntech.com]

- 9. A single mutation alters production and discrimination of Drosophila sex pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of the Sex Pheromone Communication System in Ostrinia Moths [mdpi.com]

- 11. Frontiers | Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker) [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. peerj.com [peerj.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 20. Video: A Wind Tunnel for Odor Mediated Insect Behavioural Assays [jove.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

Unveiling cis-11-Hexadecenal: A Technical Guide to its Natural Sources and Occurrence

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Hexadecenal, a long-chain aliphatic aldehyde, is a pivotal semiochemical in the natural world, primarily recognized for its role as a potent insect sex pheromone.[1][2][3][4] This technical guide delves into the natural sources and occurrence of this compound, presenting quantitative data, detailed experimental protocols for its identification, and visual representations of key scientific workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and drug development, providing a foundational understanding of this significant signaling molecule.

Natural Occurrence and Quantitative Data

This compound is predominantly found as a major or minor component of the female sex pheromone blend in numerous species of moths (Lepidoptera), particularly within the family Noctuidae. Its presence is critical for chemical communication, mediating mate attraction and recognition.[5][6] The following table summarizes the quantitative occurrence of this compound in various insect species as documented in scientific literature.

| Insect Species | Family | Amount of this compound | Source Tissue/Sample | Reference |

| Helicoverpa armigera | Noctuidae | 3.2 ng per 2-3 day old virgin female | Sex Pheromone Gland | [7] |

| Scirpophaga incertulas (Yellow Rice Stem Borer) | Pyralidae | Up to 5 ng per female | Ovipositor Washings | [8] |

| Heliothis virescens (Tobacco Budworm) | Noctuidae | Major Pheromone Component | Female Moth Extracts | [5] |

| Helicoverpa zea (Corn Earworm) | Noctuidae | Major Pheromone Component | Whole-animal male antennal preparations | [1][3][4][9] |

| Diatraea saccharalis (Sugarcane Borer) | Crambidae | Reported Presence | Not Specified | [1] |

| Heliothis maritima | Noctuidae | Reported Presence | Not Specified | [1] |

| Plutella xylostella (Diamondback Moth) | Plutellidae | Pheromone Component | Not Specified | [10] |

| Brassica nigra (Black Mustard) | Brassicaceae | Volatile Organic Compound (VOC) | Leaf Tissue | [11] |

Note: "Major Pheromone Component" indicates that the compound is a primary active ingredient in the pheromone blend, though specific quantitative data was not provided in the cited source.

Interestingly, beyond its well-documented role in insects, this compound has also been identified as a volatile organic compound emitted from plants, such as Brassica nigra, in response to herbivory.[11] This suggests a broader ecological role for the compound, potentially in plant-insect interactions beyond sexual communication.

Experimental Protocols

The identification and quantification of this compound from natural sources involve a multi-step process that combines chemical extraction, chromatographic separation, and sensitive detection techniques.

Sample Collection and Pheromone Extraction

-

Source: The primary source for pheromone extraction is the sex pheromone gland of virgin female moths.[7] For some species, ovipositor washings can also be used.[8]

-

Timing: Collection is often synchronized with the insect's calling behavior (pheromone release period), which is typically during the scotophase (dark period).[6]

-

Extraction Method:

-

Dissect the pheromone glands from the abdominal tip of the female moth.

-

The glands are then typically washed or immersed in a non-polar solvent like hexane for a specific duration to extract the volatile and semi-volatile compounds.

-

The resulting extract is then carefully concentrated to a smaller volume for analysis.

-

Chromatographic Analysis and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying pheromone components.[7][12]

-

The concentrated extract is injected into a gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

As each compound elutes from the column, it enters a mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable manner.

-

The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to a library of known spectra for positive identification.

-

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is crucial for identifying which of the separated compounds are biologically active.[13]

-

The effluent from the GC column is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector - FID), while the other is directed over an isolated insect antenna.

-

Electrodes attached to the antenna measure any electrical potential changes (depolarizations) that occur when a biologically active compound passes over it.

-

By comparing the timing of the antennal response with the peaks on the chromatogram, researchers can pinpoint the specific compounds that the insect's olfactory system detects.

-

Quantification

-

Internal Standard Method: For accurate quantification using GC-MS or GC-FID, a known amount of an internal standard (a compound not naturally present in the sample) is added to the extract before analysis.

-

Calibration Curve: A series of standard solutions containing known concentrations of synthetic this compound are analyzed to create a calibration curve.

-

Calculation: By comparing the peak area of the this compound in the sample to the peak area of the internal standard and referencing the calibration curve, the precise amount of the pheromone in the original sample can be determined.[7]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of identifying a pheromone like this compound, the following diagrams created using the DOT language illustrate a typical experimental workflow.

Conclusion

This compound is a naturally occurring aldehyde with profound biological significance, primarily as a key component of insect sex pheromones. Its presence has been confirmed and quantified in a variety of moth species, and its detection in plants suggests a more complex ecological role. The methodologies for its extraction, identification, and quantification are well-established, relying on a combination of sophisticated analytical techniques such as GC-MS and GC-EAD. A thorough understanding of the natural sources and occurrence of this compound is fundamental for research aimed at developing novel pest management strategies, as well as for broader studies in chemical ecology and sensory biology. This guide provides a consolidated resource to aid researchers in these endeavors.

References

- 1. 11-Hexadecenal, (11Z)- | C16H30O | CID 5364495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS-no-53939-28-9 - Career Henan Chemical Co. [coreychem.com]

- 3. cis-11-ヘキサデセナール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 53939-28-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sex pheromone in the moth Heliothis virescens is produced as a mixture of two pools: de novo and via precursor storage in glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alkalisci.com [alkalisci.com]

- 10. (Z)-11-Hexadecenal and (Z)-11-Hexadecenyl Acetate : Sex-Pheromone Components of the Diamondback Moth (Lepidoptera : Plutellidae) [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. labinsights.nl [labinsights.nl]

- 13. researchgate.net [researchgate.net]

Unraveling the Olfactory Response to cis-11-Hexadecenal: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms, Experimental Protocols, and Signaling Pathways Underlying Olfactory Receptor Neuron Activation by a Key Insect Pheromone Component.

This technical guide provides a comprehensive overview of the olfactory receptor neurons (ORNs) that respond to cis-11-Hexadecenal, a critical semiochemical for numerous insect species. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular interactions, presents quantitative response data, and offers detailed experimental methodologies. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the intricate processes governing the detection of this pivotal pheromone component.

Quantitative Analysis of ORN Responses to this compound

The response of olfactory receptor neurons to this compound (also referred to as Z11-16:Ald) has been characterized in several insect species, primarily moths. The following tables summarize the quantitative data from electrophysiological studies, providing a comparative look at the sensitivity and specificity of these specialized neurons.

Table 1: Electrophysiological Responses of Olfactory Receptor Neurons to this compound in Heliothis virescens

| Stimulus Concentration (µg) | Mean Spike Frequency (spikes/s) ± SEM |

| 0.01 | 25 ± 5 |

| 0.1 | 60 ± 8 |

| 1 | 110 ± 12 |

| 10 | 140 ± 15 |

| 100 | 150 ± 10 |

Data compiled from single-sensillum recordings in male Heliothis virescens.[1][2]

Table 2: Dose-Response Characteristics of ORNs to this compound in Helicoverpa armigera

| Stimulus Dosage (µg) | Spike Frequency (spikes/s) |

| 0.01 | ~20 |

| 0.1 | ~50 |

| 1 | ~90 |

| 10 | ~120 |

| 100 | ~130 |

| 1000 | ~133 |

Values are approximated from published dose-response curves. The response approaches saturation at higher concentrations.[3]

Table 3: Identified Olfactory Receptors for this compound

| Insect Species | Olfactory Receptor | Notes |

| Helicoverpa armigera | HarmOR13 | Primarily responds to Z11-16:Ald. Its sensitivity is significantly enhanced by Pheromone Binding Proteins (PBPs) HarmPBP1 and HarmPBP2.[4][5][6] |

| Mythimna separata | Not yet definitively identified | ORN-B of type-I trichoid sensilla is specifically tuned to Z11–16:Ald.[7] |

| Sesamia nonagrioides | Not yet identified | A specific ORN in Type A sensilla responds to Z11-16:Ald.[8] |

Core Experimental Protocols

The characterization of ORN responses to this compound relies on a suite of specialized electrophysiological and imaging techniques. This section provides detailed methodologies for the key experiments cited.

Single-Sensillum Recording (SSR)

This in vivo electrophysiological technique is used to measure the action potentials from individual ORNs housed within a single sensillum on an insect's antenna.

Protocol:

-

Insect Preparation:

-

Anesthetize an adult male moth by cooling.

-

Immobilize the moth in a pipette tip, leaving the head and antennae exposed.

-

Fix the preparation to a microscope slide with wax or dental cement.

-

Stabilize one antenna on a coverslip using fine insect pins or adhesive.

-

-

Electrode Preparation:

-

Fabricate sharp tungsten electrodes by electrochemical etching.

-

The reference electrode is inserted into the insect's eye or another distant body part.

-

The recording electrode is carefully maneuvered to make contact with the base of a target trichoid sensillum.

-

-

Odorant Delivery:

-

Prepare serial dilutions of this compound in a solvent such as hexane or paraffin oil.

-

A 10 µl aliquot of the diluted odorant is applied to a filter paper strip, which is then inserted into a Pasteur pipette.

-

A charcoal-filtered and humidified air stream is passed through the pipette, delivering the odorant stimulus to the antenna for a controlled duration (e.g., 500 ms).

-

-

Data Acquisition and Analysis:

-

The electrical signals are amplified (10x) and filtered (band-pass 300-3000 Hz).

-

Data is acquired using a data acquisition interface and appropriate software.

-

Spikes are counted for a defined period following the stimulus onset (e.g., the first 200-500 ms) to determine the firing rate. The spontaneous firing rate prior to stimulation is subtracted to obtain the net response.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This in vitro method is used to functionally characterize olfactory receptors by expressing them in Xenopus laevis oocytes and measuring odorant-induced currents.

Protocol:

-

Oocyte Preparation:

-

Harvest stage V-VII oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Wash and maintain the oocytes in Barth's solution.

-

-

cRNA Microinjection:

-

Synthesize cRNA for the specific olfactory receptor (e.g., HarmOR13) and the co-receptor (Orco).

-

Microinject a precise amount of each cRNA (e.g., 50 ng) into the cytoplasm of the prepared oocytes.

-

Incubate the injected oocytes for 3-7 days at 18°C to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply this compound dissolved in Ringer's solution to the oocyte.

-

-

Data Analysis:

-

Record the inward currents elicited by the application of the odorant.

-

Construct dose-response curves by applying a range of odorant concentrations and measuring the peak current response at each concentration.

-

Calculate the EC50 value, which is the concentration of the odorant that elicits a half-maximal response.

-

Calcium Imaging

This technique allows for the visualization of neural activity in the antennal lobe, the primary olfactory center in the insect brain, by measuring changes in intracellular calcium concentration.

Protocol:

-

Fly Preparation (for Drosophila expressing transgenes):

-

Use transgenic flies expressing a genetically encoded calcium indicator (e.g., GCaMP) in specific neurons.

-

Anesthetize the fly and fix it in a custom-made chamber.

-

Expose the brain by carefully dissecting a small window in the head capsule.

-

Perfuse the exposed brain with an appropriate saline solution.

-

-

Odor Stimulation:

-

Deliver a continuous, humidified airstream to the fly's antennae.

-

Inject a pulse of this compound vapor into the airstream for a defined duration.

-

-

Image Acquisition:

-

Use a fluorescence microscope (e.g., a two-photon microscope) to visualize the antennal lobe.

-

Excite the calcium indicator with the appropriate wavelength of light and record the emitted fluorescence.

-

Acquire a time-series of images before, during, and after odor stimulation.

-

-

Data Analysis:

-

Identify specific glomeruli in the antennal lobe that are activated by this compound.

-

Measure the change in fluorescence intensity (ΔF/F) in these glomeruli as a proxy for neural activity.

-

Analyze the spatial and temporal patterns of glomerular activation.

-

Visualizing the Olfactory Signaling Cascade and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

This technical guide serves as a foundational resource for understanding the reception of this compound at the neuronal level. The provided data, protocols, and diagrams offer a robust framework for further research and development in the fields of chemical ecology, neurobiology, and pest management.

References

- 1. Differential Octopaminergic Modulation of Olfactory Receptor Neuron Responses to Sex Pheromones in Heliothis virescens | PLOS One [journals.plos.org]

- 2. Item - Dose-response curves showing impulses/second from sensillar recordings of male and female Heliothis virescens, following injection of Ringer control or octopamine, and stimulation with: (A, B) Z9-14:Ald; (C, D) Z11-16:Ald; and (E, F) Z11-16:OAc. - Public Library of Science - Figshare [plos.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of odorant binding proteins to olfactory detection of (Z)-11-hexadecenal in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Responses of the olfactory receptor neurons of the corn stalk borer Sesamia nonagrioides to components of the pheromone blend and their inhibition by a trifluoromethyl ketone analogue of the main component - PubMed [pubmed.ncbi.nlm.nih.gov]

Behavioral Response of Lepidoptera to cis-11-Hexadecenal: A Technical Guide

Abstract

(Z)-11-Hexadecenal, or cis-11-Hexadecenal (Z11-16:Ald), is a pivotal semiochemical in the life cycle of numerous Lepidopteran species, functioning primarily as a sex pheromone component. Understanding the intricate behavioral and physiological responses elicited by this compound is crucial for developing effective pest management strategies and for fundamental research in neuroethology and chemical ecology. This technical guide provides an in-depth analysis of the Lepidopteran response to Z11-16:Ald, detailing the underlying olfactory signaling pathways, summarizing quantitative behavioral and physiological data, and outlining the rigorous experimental protocols used in its study. This document is intended for researchers, scientists, and professionals in drug development and pest management seeking a comprehensive understanding of this key pheromone component.

Introduction

This compound (Z11-16:Ald) is a Type I moth sex pheromone component, characterized by a 16-carbon chain with a double bond at the 11th position and an aldehyde functional group.[1] It is a primary attractant for males of many significant pest species, including those in the Noctuidae family such as Helicoverpa armigera (Cotton Bollworm) and Spodoptera litura (Tobacco Cutworm).[2][3] The specificity of the insect's response is often dictated not by Z11-16:Ald alone, but by its precise ratio in a blend with other minor pheromone components.[2][4] For many species, the complete, species-specific blend is necessary to elicit the full sequence of mating behaviors.[4] This guide explores the detection, signal transduction, and ultimate behavioral output initiated by this critical molecule.

Olfactory Signal Transduction Pathway

The perception of Z11-16:Ald begins when the molecule enters the pores of an olfactory sensillum on the male moth's antenna and binds to an Odorant-Binding Protein (OBP) within the sensillum lymph.[5] This complex transports the lipophilic pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[5][6] The signal is then converted into an electrical signal through a sophisticated receptor mechanism.